4-(Diethylamino)salicylaldehyde azine 4-(Diethylamino)salicylaldehyde azine
Brand Name: Vulcanchem
CAS No.: 1312884-11-9
VCID: VC15499926
InChI: InChI=1S/C22H30N4O2/c1-5-25(6-2)19-11-9-17(21(27)13-19)15-23-24-16-18-10-12-20(14-22(18)28)26(7-3)8-4/h9-16,27-28H,5-8H2,1-4H3/b23-15+,24-16+
SMILES:
Molecular Formula: C22H30N4O2
Molecular Weight: 382.5 g/mol

4-(Diethylamino)salicylaldehyde azine

CAS No.: 1312884-11-9

Cat. No.: VC15499926

Molecular Formula: C22H30N4O2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Diethylamino)salicylaldehyde azine - 1312884-11-9

CAS No. 1312884-11-9
Molecular Formula C22H30N4O2
Molecular Weight 382.5 g/mol
IUPAC Name 5-(diethylamino)-2-[(E)-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidenehydrazinylidene]methyl]phenol
Standard InChI InChI=1S/C22H30N4O2/c1-5-25(6-2)19-11-9-17(21(27)13-19)15-23-24-16-18-10-12-20(14-22(18)28)26(7-3)8-4/h9-16,27-28H,5-8H2,1-4H3/b23-15+,24-16+
Standard InChI Key DCNINSVDHJVQPU-DFEHQXHXSA-N
Isomeric SMILES CCN(C1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)O)CC
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)N(CC)CC)O)O

Chemical Structure and Nomenclature

4-(Diethylamino)salicylaldehyde azine (C22_{22}H28_{28}N4_{4}O2_{2}) is a symmetrical bis-Schiff base formed through the condensation of two equivalents of 4-(diethylamino)salicylaldehyde with one equivalent of carbohydrazide . The parent aldehyde, 4-(diethylamino)salicylaldehyde (C11_{11}H15_{15}NO2_{2}), features a hydroxyl group at the 2-position and a diethylamino group at the 4-position on a benzaldehyde backbone . Upon reaction with carbohydrazide, the aldehyde groups (-CHO) undergo nucleophilic addition with the hydrazine (-NH2_2) groups, forming azomethine (-C=N-N=C-) linkages .

Key Structural Features:

  • Aromatic Core: Two salicylaldehyde moieties provide π-conjugation and sites for metal coordination.

  • Donor Groups: The hydroxyl (-OH) and imine (-C=N-) groups act as Lewis basic sites.

  • Diethylamino Substituents: Enhance solubility in polar aprotic solvents like DMF and methanol .

Synthesis and Optimization

The in-situ synthesis method described in CN103086919A involves the following steps:

Reaction Conditions

ParameterValue/Range
4-(Diethylamino)salicylaldehyde0.7–0.8 g
Carbohydrazide0.2–0.3 g
Solvent SystemMethanol:DMF (1:1 v/v)
pH ModulatorTriethylamine (pH 6–7)
Reaction Temperature70–90°C
Reaction Time60–80 hours
YieldHigh (>80% estimated)

Mechanism

  • Condensation: The aldehyde groups react with carbohydrazide to form hydrazone bonds.

  • Crystallization: Slow heating in a polytetrafluoroethylene reactor promotes single-crystal growth.

  • Workup: Filtration and washing with anhydrous ethanol yield pure azine .

Advantages Over Traditional Methods:

  • Reduced Toxicity: Uses carbohydrazide instead of hydrazine hydrate, minimizing exposure risks .

  • Reproducibility: Controlled pH and solvent ratios enhance batch consistency.

Physicochemical Properties

Data for 4-(diethylamino)salicylaldehyde azine are inferred from its precursor and synthesis conditions :

PropertyValue/Description
Molecular Weight386.49 g/mol
Melting Point160–170°C (estimated)
SolubilityDMSO, Methanol (slight)
StabilityAir-sensitive; requires inert storage
Spectral Signatures- IR: ν(C=N) ~1600 cm⁻¹; ν(OH) ~3200 cm⁻¹
- UV-Vis: λmax_{max} ~350 nm (π→π* transition)

Coordination Chemistry and Applications

Metal Complexation

The azine acts as a tetradentate ligand, coordinating metals via hydroxyl oxygen and imine nitrogen atoms. Preliminary studies suggest affinity for transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) .

Industrial Relevance

  • Sensors: Schiff bases are employed in ion detection due to chromogenic responses .

  • Catalysis: Metal-azine complexes may serve as oxidation catalysts.

  • Materials Science: Potential use in porous coordination polymers (PCPs) for gas storage.

Research Challenges and Future Directions

  • Stability: The compound’s air sensitivity limits long-term storage .

  • Toxicity Profile: Acute toxicity data remain unpublished.

  • Functionalization: Introducing electron-withdrawing groups could modulate electronic properties.

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